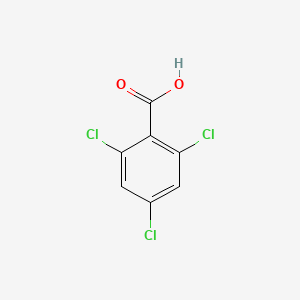

2,4,6-Trichlorobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2,4,6-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFFVQBMVYYTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075329 | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-43-1 | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BWG1HX6CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 2,4,6-Trichlorobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichlorobenzoic Acid

This guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental methodologies, and visualizations to support laboratory work and theoretical understanding.

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Weight: 225.46 g/mol [1]

-

Appearance: A white to light yellow or light orange crystalline solid, typically in powder form.[1][3]

-

Structure: The molecule consists of a benzene ring substituted with a carboxylic acid group and three chlorine atoms at positions 2, 4, and 6.[3]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 160-164 °C | [1][2] |

| Boiling Point | 329.7 ± 37.0 °C (Predicted) | [1] |

| Density | 1.5599 g/cm³ (Estimate) | [1] |

| pKa | 1.40 ± 0.25 (Predicted) | [1] |

| logP | 3.345 | [4] |

Table 2: Solubility Profile

| Solvent | Solubility | Notes | Source |

| Water | Low solubility | The chlorine atoms decrease its hydrophilicity. Solubility is pH-dependent; it increases in alkaline conditions due to salt formation. | [3] |

| Methanol | Soluble | [1] | |

| Ethanol | Soluble | A polar organic solvent. | [3] |

| Acetone | Soluble | A polar organic solvent. | [3] |

| Non-polar solvents | Limited solubility | Due to the presence of polar functional groups. | [3] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point of a solid organic compound.

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically lower and broaden the melting point range.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.[5]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus next to a thermometer.

-

Measurement: The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary measurement to find the approximate melting range. A second, fresh sample is then heated slowly (1-2 °C/min) starting from about 20 °C below the approximate melting point.[7]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.

-

Caption: Workflow for Melting Point Determination.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

-

Principle: The pKa is determined by titrating a weak acid (this compound) with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[8][9]

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer and stir bar.

-

Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), this compound, deionized water, and a suitable organic solvent if the acid is not sufficiently water-soluble (e.g., ethanol/water mixture).

-

Procedure:

-

Solution Preparation: A known mass of this compound is dissolved in a known volume of deionized water (or a co-solvent system) in a beaker.

-

Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.

-

Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[10]

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).

-

pKa Determination: The equivalence point is identified from the steepest part of the curve (the inflection point). The volume of NaOH at the half-equivalence point is calculated, and the pH at this volume is read from the graph. This pH value corresponds to the pKa of the acid.[9]

-

Caption: Workflow for pKa Determination via Titration.

Determination of Solubility

This protocol describes the equilibrium shake-flask method for determining solubility.

-

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached, creating a saturated solution. The concentration of the solute in the saturated solution is then measured to determine its solubility.

-

Apparatus: Vials with screw caps, constant temperature shaker, centrifuge, filtration device (e.g., syringe with a 0.45 µm filter), analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

Preparation: An excess amount of solid this compound is added to a known volume of the chosen solvent (e.g., water, methanol) in a sealed vial.[11]

-

Equilibration: The vials are placed in a constant temperature shaker and agitated for a period sufficient to reach equilibrium (typically 24-72 hours).[11]

-

Phase Separation: After equilibration, the samples are allowed to stand for the undissolved solid to settle. Centrifugation may be used to facilitate this separation.[11]

-

Sampling: A clear aliquot of the supernatant is carefully removed using a syringe and filtered to remove any remaining solid particles.[11]

-

Quantification: The concentration of this compound in the filtered, saturated solution is determined using a validated analytical method, such as HPLC-UV.[11]

-

Calculation: The solubility is expressed as the measured concentration (e.g., in mg/mL or mol/L).

-

Biological Interactions and Environmental Fate

Herbicide Mode of Action

2,3,6-Trichlorobenzoic acid, a related isomer, is known to act as a synthetic auxin herbicide.[12] Benzoic acid herbicides, in general, mimic the action of the natural plant hormone auxin (indole-3-acetic acid), but in a disruptive way.

-

Mechanism: These synthetic auxins cause an uncontrolled and disorganized growth response in susceptible plants (typically broadleaf weeds). They are thought to acidify the cell wall, leading to cell elongation, and affect nucleic acid metabolism, which results in abnormal cell division and, ultimately, plant death.[13]

Caption: General Mode of Action for Synthetic Auxin Herbicides.

Environmental Fate: PCB Degradation

This compound has been identified as a possible intermediate in the microbial degradation of Polychlorinated Biphenyls (PCBs) found in contaminated soil.[2] The degradation of PCBs is a critical bioremediation process.

-

Pathway: Both anaerobic and aerobic bacteria can break down PCBs. The process often involves an initial aerobic degradation of the biphenyl structure to form chlorinated benzoic acids. These chlorobenzoates can then be further metabolized.[14] Highly chlorinated PCBs may first undergo anaerobic dechlorination to less chlorinated forms, which are then more susceptible to aerobic breakdown.[15]

Caption: Simplified Microbial Degradation Pathway of PCBs.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound CAS#: 50-43-1 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemeo.com [chemeo.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. benchchem.com [benchchem.com]

- 12. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. wssa.net [wssa.net]

- 14. PlumX [plu.mx]

- 15. Recent advances in the biodegradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,6-Trichlorobenzoic Acid (CAS No. 50-43-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzoic acid, identified by the CAS number 50-43-1, is a highly chlorinated aromatic carboxylic acid.[1] Its unique symmetrical tri-chloro substitution pattern on the benzene ring confers distinct steric and electronic properties, making it a versatile and valuable building block in complex organic synthesis.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for professionals in research and development.

Chemical and Physical Properties

This compound is typically a beige to brown crystalline powder.[3] It is sparingly soluble in water but soluble in organic solvents such as methanol and acetone.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₃O₂ | [5] |

| Molecular Weight | 225.46 g/mol | [6] |

| CAS Number | 50-43-1 | [5] |

| IUPAC Name | This compound | [5] |

| Appearance | Beige to brown crystalline powder | [3] |

| Melting Point | 160-164 °C | [4][6] |

| Boiling Point | 329.7 ± 37.0 °C (Predicted) | [4] |

| pKa | 1.40 ± 0.25 (Predicted) | [3] |

| Solubility | Soluble in Methanol | [4] |

| InChI Key | RAFFVQBMVYYTQS-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl | [3] |

Synthesis of this compound

Several synthetic routes for this compound have been established. A common method involves the deprotonation of 1,3,5-trichlorobenzene followed by a reaction with carbon dioxide.[7] Another prevalent industrial method involves the acylation and subsequent oxidation of 1,3,5-trichlorobenzene.[8] A further method starts with the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride to generate 2,4,6-trichlorobenzotrichloride, which is then reacted with concentrated sulfuric acid.[9]

Synthesis via Acylation and Oxidation

A widely used synthesis pathway involves a Friedel-Crafts acylation of 1,3,5-trichlorobenzene, followed by an oxidation reaction and subsequent acidification.[8]

Applications in Research and Industry

This compound is a key intermediate with diverse applications across several industries.

-

Pharmaceutical Synthesis : It is an essential component for constructing sterically hindered motifs in advanced pharmaceutical ingredients.[1][2] Its structure allows for the precise engineering of drug candidates with tailored potency, selectivity, and pharmacokinetic profiles.[2]

-

Agrochemicals : The compound is a crucial building block for developing selective herbicides.[1][3] Its mechanism of action in this context involves interfering with the metabolic processes and disrupting the synthesis of certain plant hormones in weeds.[3]

-

Polymer Modification : It is used to enhance the properties of polymers, potentially improving characteristics like fire resistance.[1]

-

Chemical Research : As a fundamental compound in organic synthesis, it is widely used in laboratories for exploring new chemical pathways and synthesizing novel compounds.[1]

-

Reagent in Esterification : Its conversion to 2,4,6-trichlorobenzoyl chloride makes it a key intermediate in the Yamaguchi esterification protocol, a widely used method for the synthesis of esters.[7]

Biological Significance and Metabolism

While not a primary bioactive molecule itself in mammalian systems, this compound is relevant in toxicology and environmental science.

-

Metabolite of Lindane : this compound can be a metabolite of the insecticide Lindane (gamma-hexachlorocyclohexane).[10][11] The metabolism of Lindane in humans and animals can lead to the formation of various chlorinated phenols, which can be further metabolized.[10][12]

-

Microbial Metabolism : Certain microbial communities can utilize this compound as their sole source of carbon and energy.[6][13] This makes it a subject of interest in environmental research focused on the bioremediation of chlorinated aromatic compounds.[14] Alcaligenes sp. Y42, for example, can metabolize 2,4,6-trichlorobiphenyl to trichlorobenzoic acid.[15]

Experimental Protocols

Protocol for Synthesis from 1,3,5-Trichlorobenzene

This protocol is adapted from a patented method and should be performed by trained personnel with appropriate safety measures.[8]

Materials:

-

1,3,5-Trichlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum trichloride

-

Sodium hypochlorite solution (e.g., commercial bleach)

-

Hydrochloric acid (36.5%)

-

Four-hole boiling flask with stirrer, thermometer, reflux condenser, and dropping funnel

Procedure:

-

Acylation:

-

To the four-hole boiling flask, add 183.3g of 1,3,5-trichlorobenzene and 256.2g of anhydrous aluminum trichloride.

-

Heat the mixture to 70°C while stirring.

-

Over a period of 1.5 hours, slowly add 119g of acetyl chloride via the dropping funnel.

-

After the addition is complete, increase the temperature to 90-95°C and continue the reaction for 3-4 hours.

-

The product of this step is 2,4,6-Trichloroacetophenone.

-

-

Oxidation:

-

In a separate reaction flask, prepare the sodium hypochlorite solution.

-

Melt the 2,4,6-Trichloroacetophenone from step 1 at 65°C and add it to the oxidizing solution over 30 minutes.

-

Heat the mixture to 100°C and maintain for 30 hours.

-

Cool the reaction mixture to room temperature.

-

-

Acidification and Isolation:

-

Acidify the reaction liquid with 71.4g of 36.5% hydrochloric acid until the pH is less than 1.

-

Cool the mixture to below 10°C to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the collected solid with water and dry to obtain this compound.[8]

-

Analytical Method for Determination in Water Samples

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly selective and sensitive technique for the determination of chlorinated benzoic acids in environmental samples.

Instrumentation and Reagents:

-

HPLC system with a suitable C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole)

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid

-

This compound analytical standard

-

Deionized water

Procedure:

-

Sample Preparation:

-

HPLC-MS/MS Analysis:

-

Mobile Phase: A gradient of methanol/water or acetonitrile/water with a small amount of formic acid (e.g., 0.1%) is typically used.

-

Injection: Directly inject an aliquot of the water sample (e.g., 10-100 µL).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Monitor for the specific Multiple Reaction Monitoring (MRM) transition of this compound.

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of the analytical standard.

-

Quantify the concentration in the sample by comparing its peak area to the calibration curve.

-

Safety and Handling

This compound is classified as an irritant.[5] Proper personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[3][6]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 50-43-1 [m.chemicalbook.com]

- 5. This compound | C7H3Cl3O2 | CID 5764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 50-43-1 [sigmaaldrich.com]

- 7. Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. CN1746147A - Preparation of 2,4,6-trichloromethane acid - Google Patents [patents.google.com]

- 9. CN101429117A - Process for producing 2, 4, 6-trichlorobenzoic acid - Google Patents [patents.google.com]

- 10. Metabolism of Lindane [lindane.org]

- 11. Lindane - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chm.pops.int [chm.pops.int]

- 13. scbt.com [scbt.com]

- 14. This compound | CAS#:50-43-1 | Chemsrc [chemsrc.com]

- 15. journals.asm.org [journals.asm.org]

- 16. alsenvironmental.co.uk [alsenvironmental.co.uk]

Spectral Analysis of 2,4,6-Trichlorobenzoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,4,6-trichlorobenzoic acid, catering to researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside methodologies for these key analytical techniques.

Spectroscopic Data Summary

The following sections present the available and predicted spectral data for this compound. Due to the limited availability of publicly accessible, fully tabulated spectral data for this specific compound, typical chemical shift and absorption ranges for analogous structures are also provided for interpretative guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

A proton NMR spectrum for this compound is available in the ChemicalBook database.[1] The spectrum is expected to show two signals: one for the aromatic protons and a broader signal for the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Aromatic CH | 7.3 - 7.5 | Singlet (s) |

| Carboxylic Acid OH | 10.0 - 13.0 | Broad Singlet (br s) |

¹³C NMR (Carbon NMR) Data

Publicly available, tabulated ¹³C NMR data for this compound is limited. PubChem lists a spectrum acquired by W. Robien at the Institute of Organic Chemistry, University of Vienna, but the specific chemical shifts are not provided.[2] Based on the structure, the following chemical shifts can be predicted:

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Carboxylic Acid C=O | 165 - 175 |

| C-Cl (Aromatic) | 130 - 140 |

| C-H (Aromatic) | 128 - 135 |

| C-COOH (Aromatic) | 130 - 140 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The National Institute of Standards and Technology (NIST) WebBook contains a gas-phase IR spectrum for this compound.[3] An ATR-IR spectrum is also referenced in PubChem, sourced from Aldrich.[2]

| Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

| C-Cl Stretch (Aromatic) | 1000 - 1100 | Strong |

| C-H Bending (Aromatic) | 690 - 900 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[2]

| m/z | Assignment | Relative Abundance |

| 224 | [M]⁺ (Molecular ion) | Moderate |

| 209 | [M-OH]⁺ | High |

| 207 | [M-OH]⁺ (with ³⁵Cl isotopes) | High |

The presence of multiple chlorine atoms leads to a characteristic isotopic pattern in the mass spectrum, with M+2, M+4, etc. peaks corresponding to the presence of the ³⁷Cl isotope.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for solid aromatic carboxylic acids are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

¹H NMR Acquisition:

-

The NMR spectrometer is typically operated at a frequency of 300-600 MHz.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75-150 MHz.

-

A standard proton-decoupled ¹³C NMR experiment is performed.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (from hundreds to thousands) is required compared to ¹H NMR.

-

Key parameters include a 45-90° pulse angle, a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative analysis of non-protonated carbons, and broadband proton decoupling.

-

Process the FID, phase, baseline correct, and reference the spectrum similarly to the ¹H NMR spectrum.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Acquire the IR spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum is usually displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization):

-

Due to the low volatility of carboxylic acids, a derivatization step is often necessary for GC-MS analysis. A common method is esterification to form the methyl ester.

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol).

-

Add a derivatizing agent, such as a few drops of concentrated sulfuric acid or by bubbling diazomethane gas through the solution (with extreme caution).

-

Gently heat the mixture if required to drive the reaction to completion.

-

Neutralize the solution and extract the methyl 2,4,6-trichlorobenzoate into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate) and concentrate it to a suitable volume.

GC-MS Analysis:

-

Inject a small volume (typically 1 µL) of the derivatized sample solution into the GC-MS system.

-

The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column (e.g., a non-polar or medium-polarity capillary column).

-

A suitable temperature program for the GC oven is used to elute the analyte.

-

The eluting compounds then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.

-

The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like this compound, from sample preparation to final structure elucidation.

References

An In-depth Technical Guide on the Solubility of 2,4,6-Trichlorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-trichlorobenzoic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing a detailed experimental protocol for determining solubility, alongside the available qualitative and limited quantitative information.

Introduction to this compound

This compound is a chlorinated derivative of benzoic acid. Its chemical structure, characterized by a benzene ring substituted with a carboxylic acid group and three chlorine atoms, significantly influences its physical and chemical properties, including its solubility in various media. Understanding its solubility is crucial for a wide range of applications, including chemical synthesis, formulation development, and environmental fate assessment.

Qualitative Solubility Profile

General solubility information indicates that this compound exhibits the following characteristics:

-

Polar Organic Solvents: It is generally considered to be soluble in polar organic solvents. This includes alcohols such as methanol and ethanol, and ketones like acetone. The polar carboxylic acid group facilitates interaction with these polar solvent molecules.

-

Non-Polar Solvents: Its solubility is limited in non-polar solvents. The presence of the polar carboxylic acid group hinders its dissolution in non-polar environments.

-

Aqueous Solubility: this compound has low solubility in water.

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not widely reported in readily available scientific literature. A single source provides the following solubility values, although the specific solvent is not explicitly stated, it is presumed to be in an aqueous medium[1]:

| Solvent | Temperature | Solubility (mg/mL) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Data Source |

| Not Specified | Not Specified | 0.102[1] | 0.0102 | 0.000453[1] | Ambeed[1] |

| Not Specified | Not Specified | 0.112[1] | 0.0112 | 0.000499[1] | Ambeed (Ali et al., 2012)[1] |

Note: The provided data lacks details on the solvent and temperature. For precise research and development purposes, it is highly recommended to experimentally determine the solubility in the specific solvents of interest.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

4.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath or shaker with temperature control

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a constant temperature bath or an orbital shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm pore size) that is compatible with the organic solvent. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Transfer a known volume of the clear filtrate into a pre-weighed, dry evaporation dish or vial.

-

Carefully evaporate the solvent in a well-ventilated fume hood. This can be done at room temperature or by gentle heating in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute to avoid decomposition.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the evaporation dish containing the solid residue in a drying oven (e.g., at 60-80 °C) for a sufficient time to remove any residual solvent.

-

After drying, transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the dish with the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

4.3. Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtrate taken (mL)) * 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is scarce in the public domain, this guide provides a robust experimental protocol for its determination. The gravimetric method described is a fundamental and accurate approach that can be readily implemented in a laboratory setting. For professionals in research and drug development, obtaining precise solubility data through such experimental means is essential for accurate process design, formulation, and scientific understanding.

References

2,4,6-Trichlorobenzoic Acid as a Metabolite of Polychlorinated Biphenyls (PCBs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trichlorobenzoic acid as a metabolite of polychlorinated biphenyls (PCBs). It covers the formation of this metabolite, particularly through microbial degradation, its toxicological profile, and detailed methodologies for its analysis. This document is intended to serve as a valuable resource for professionals in environmental science, toxicology, and drug development who are investigating the environmental fate and biological effects of PCBs.

Introduction to PCB Metabolism and the Formation of this compound

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that were widely used in industrial applications due to their chemical stability.[1] Their resistance to degradation, however, also leads to their accumulation in the environment and in biological tissues. The metabolism of PCBs is a complex process that varies depending on the organism and the specific PCB congener.[1] In mammals, PCBs are primarily metabolized in the liver by cytochrome P-450 enzymes into hydroxylated metabolites, which can then be conjugated and excreted.[1]

The formation of chlorinated benzoic acids as PCB metabolites is more commonly associated with microbial degradation.[2] Specifically, the bacterium Alcaligenes sp. Y42 has been shown to metabolize 2,4,6-trichlorobiphenyl to a trichlorobenzoic acid, although the process is reported to be very slow.[2] This degradation typically occurs through the biphenyl upper pathway, which involves a series of enzymatic reactions that cleave the biphenyl structure.

Quantitative Data on the Metabolism of 2,4,6-Trichlorobiphenyl

Quantitative data on the conversion of 2,4,6-trichlorobiphenyl to this compound is limited in the scientific literature. The primary study identifying this metabolic step describes the conversion by Alcaligenes sp. Y42 as "very slow," without providing specific yields or degradation rates.[2] However, for comparative purposes, the following table summarizes the metabolic fate of 2,4,6-trichlorobiphenyl in different bacterial strains as described in the literature.

| PCB Congener | Microbial Strain | Metabolite(s) | Conversion Rate/Yield | Reference |

| 2,4,6-Trichlorobiphenyl | Alcaligenes sp. Y42 | Trichlorobenzoic acid | Very slow | [2] |

| 2,4,6-Trichlorobiphenyl | Acinetobacter sp. P6 | Dihydroxy and trihydroxy compounds | Not specified | [2] |

Experimental Protocols

This section provides a detailed, representative methodology for the study of 2,4,6-trichlorobiphenyl degradation by Alcaligenes sp. Y42 and the subsequent analysis of this compound. This protocol is a composite based on established methods for microbial degradation of PCBs and the analysis of chlorobenzoic acids.

Microbial Degradation of 2,4,6-Trichlorobiphenyl

Objective: To cultivate Alcaligenes sp. Y42 in the presence of 2,4,6-trichlorobiphenyl and monitor the formation of metabolites over time.

Materials:

-

Alcaligenes sp. Y42 culture

-

Basal salt medium

-

2,4,6-Trichlorobiphenyl (in a suitable solvent carrier like ethanol)

-

Biphenyl (as a growth substrate)

-

Sterile culture flasks

-

Shaking incubator

-

Centrifuge

Procedure:

-

Prepare a basal salt medium and sterilize by autoclaving.

-

Inoculate the sterile medium with a pre-culture of Alcaligenes sp. Y42.

-

Add biphenyl to the culture as a primary carbon source to promote bacterial growth and induce the biphenyl degradation pathway.

-

Introduce 2,4,6-trichlorobiphenyl to the culture to a final concentration of 10 mg/L. An uninoculated control flask containing the medium and the PCB should be prepared to monitor for abiotic degradation.

-

Incubate the cultures at 30°C with shaking at 150 rpm for 28 days.

-

Collect samples of the culture medium at regular intervals (e.g., day 0, 7, 14, 21, and 28).

-

Separate the bacterial cells from the supernatant by centrifugation at 10,000 x g for 15 minutes.

-

Store the supernatant at -20°C until extraction and analysis.

Extraction and Analysis of this compound

Objective: To extract, derivatize, and quantify this compound from the bacterial culture supernatant using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Culture supernatant

-

Internal standard (e.g., a deuterated chlorobenzoic acid)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Extraction:

-

Thaw the culture supernatant samples.

-

Spike the samples with a known amount of the internal standard.

-

Acidify the supernatant to pH 2 with HCl to protonate the carboxylic acid group of the analyte.

-

Perform a liquid-liquid extraction by adding ethyl acetate to the sample in a 1:1 volume ratio and shaking vigorously.

-

Allow the phases to separate and collect the organic (upper) layer.

-

Repeat the extraction two more times with fresh ethyl acetate.

-

Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

Derivatization:

-

Transfer a 100 µL aliquot of the concentrated extract to a clean vial.

-

Add 100 µL of the derivatizing agent (BSTFA + 1% TMCS).

-

Seal the vial and heat at 70°C for 1 hour to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

-

Cool the sample to room temperature before GC-MS analysis.

-

-

GC-MS Analysis:

-

Injector: 250°C, splitless mode.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions for the TMS-ester of this compound and the internal standard.

-

Visualizations: Pathways and Workflows

Bacterial Metabolism of PCBs

References

Toxicological Profile of 2,4,6-Trichlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available toxicological information on 2,4,6-Trichlorobenzoic acid. It is intended for informational purposes for a scientific audience. Significant data gaps exist in the publicly available literature regarding the comprehensive toxicological profile of this specific isomer. The information provided should be interpreted with caution, and further research is warranted to fully characterize its potential hazards.

Introduction

This compound (2,4,6-TCBA), with the CAS number 50-43-1, is a chlorinated aromatic carboxylic acid.[1] It presents as a beige to light brown crystalline powder and is sparingly soluble in water but soluble in organic solvents like methanol.[1][2] This compound has applications as a herbicide, where its mechanism of action is believed to involve the disruption of plant hormone synthesis, and as a reactant in various chemical syntheses.[1] Given its potential for human and environmental exposure, a thorough understanding of its toxicological profile is essential. This technical guide synthesizes the available data on the toxicity of this compound, highlights existing data gaps, and provides an overview of standard experimental protocols relevant to its toxicological assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its environmental fate, transport, and potential for biological absorption.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 50-43-1 | [2] |

| Molecular Formula | C₇H₃Cl₃O₂ | [2] |

| Molecular Weight | 225.46 g/mol | [2] |

| Appearance | Beige to light brown crystalline powder | [1] |

| Melting Point | 160-164 °C | [3] |

| Water Solubility | Sparingly soluble | [1] |

| Solubility in Organic Solvents | Soluble in methanol | [2] |

| logP (Octanol-Water Partition Coefficient) | 2.9 | [2] |

Toxicological Data

The available toxicological data for this compound is limited. The following sections summarize the existing information.

Acute Toxicity

The primary quantitative measure of acute toxicity is the median lethal dose (LD50). For this compound, a single acute toxicity study in mice has been identified.

Table 2: Acute Toxicity of this compound

| Test Species | Route of Administration | LD50 | Observed Effects | Reference(s) |

| Mouse | Subcutaneous | 1200 mg/kg | Altered sleep time, muscle weakness, dyspnea | [4] |

Irritation and Sensitization

This compound is classified as an irritant to the skin, eyes, and respiratory system.[2][5]

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies for this compound were identified in the public domain.

For the related compound, 2,4,6-trichlorophenol , a 90-day subchronic oral toxicity study in Sprague-Dawley rats established a No-Observed-Adverse-Effect Level (NOAEL) of 80 mg/kg/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 240 mg/kg/day, with the liver, kidney, and adrenal glands identified as target organs.[6] A two-year carcinogenicity bioassay of 2,4,6-trichlorophenol in Fischer rats and B6C3F1 mice reported non-carcinogenic adverse effects including leukocytosis, monocytosis, and bone marrow hyperplasia in rats.[7]

Genotoxicity

There is a lack of specific genotoxicity data for this compound.

However, for the structurally related compound benzoic acid , in vitro studies on human peripheral blood lymphocytes have shown that it can induce chromosomal aberrations, sister chromatid exchanges, and micronuclei at concentrations of 200 and 500 μg/mL.[8] It is important to note that these findings for the parent compound, benzoic acid, cannot be directly extrapolated to its chlorinated derivative.

Carcinogenicity

No carcinogenicity studies specifically on this compound were found.

Studies on the related compound, 2,4,6-trichlorophenol , have provided evidence of carcinogenicity in animals. The National Toxicology Program (NTP) concluded that 2,4,6-trichlorophenol is "reasonably anticipated to be a human carcinogen" based on findings of lymphomas or leukemias in male F344 rats and hepatocellular carcinomas or adenomas in both sexes of B6C3F1 mice.[9][10] The U.S. Environmental Protection Agency (EPA) has classified 2,4,6-trichlorophenol as a Group B2, probable human carcinogen.[11]

Reproductive and Developmental Toxicity

A safety data sheet for this compound states that it is "Not classified" for reproductive toxicity; however, the underlying study data for this classification are not provided.[5] No dedicated reproductive or developmental toxicity studies for this compound were identified.

For context, a two-generation reproductive toxicity study on triclopyr acid , another chlorinated pyridine carboxylic acid herbicide, in rats established a NOAEL of 5 mg/kg bw/day for parental toxicity and 25 mg/kg bw/day for developmental toxicity.[12]

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of toxicity for this compound in mammals have not been elucidated. As a herbicide, its mechanism in plants is suggested to be the disruption of plant hormone synthesis.[1]

dot

Caption: Logical relationship of exposure to this compound and potential toxicological outcomes.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public literature. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory toxicology studies. The following provides a general overview of the methodologies that would be employed.

Acute Oral Toxicity (Following OECD Test Guideline 423)

-

Test System: Typically, young adult female rats (e.g., Sprague-Dawley or Wistar strain).

-

Procedure: A stepwise procedure is used with a small number of animals per step. A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered by gavage. The outcome of the first step determines the next dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals.

-

Endpoint: The test allows for the classification of the substance into a GHS acute toxicity hazard category.

dot

Caption: General experimental workflow for an acute oral toxicity study.

Subchronic Oral Toxicity (Following OECD Test Guideline 408)

-

Test System: Typically, rats, with at least 10 animals per sex per dose group.

-

Procedure: The test substance is administered daily in graduated doses to several groups of animals for a period of 90 days. A control group receives the vehicle only.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

-

Endpoint: A detailed gross necropsy and histopathological examination of organs and tissues are conducted to identify target organs and characterize toxicity. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

In Vitro Mammalian Chromosomal Aberration Test (Following OECD Test Guideline 473)

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure: Cells are exposed to the test substance at several concentrations, with and without an exogenous metabolic activation system (S9 mix).

-

Analysis: After an appropriate incubation and recovery period, cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, exchanges).

-

Endpoint: The test determines the potential of the substance to induce chromosomal damage.

dot

Caption: Hypothesized general mechanism of action for this compound at the cellular level.

Conclusion and Future Directions

The available toxicological data for this compound are insufficient to conduct a comprehensive hazard and risk assessment. While acute toxicity data and irritation classifications are available, significant data gaps exist for repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. The toxicological profile of the related compound, 2,4,6-trichlorophenol, suggests potential for systemic toxicity and carcinogenicity, underscoring the need for further investigation of this compound.

Future research should prioritize conducting a battery of toxicological tests according to standardized guidelines to address these data gaps. Mechanistic studies to elucidate the potential cellular signaling pathways affected by this compound are also crucial for a more complete understanding of its toxic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H3Cl3O2 | CID 5764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 50-43-1 [sigmaaldrich.com]

- 4. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Subchronic Toxicity Studies of 2,4,6-Trichlorophenol in Sprague-Dawley Rats | Semantic Scholar [semanticscholar.org]

- 7. Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. 2,4,6-Trichlorophenol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. Reproductive and developmental evaluations of triclopyr acid, triclopyr butoxyethyl ester and triclopyr triethylamine salt in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Degradation of 2,4,6-Trichlorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorobenzoic acid (2,4,6-TCBA) is a persistent and toxic chlorinated aromatic compound. Its presence in the environment, primarily due to industrial activities and its use as a herbicide, raises significant environmental and health concerns. Microbial degradation offers a promising and environmentally friendly approach for the remediation of sites contaminated with 2,4,6-TCBA. This technical guide provides a comprehensive overview of the known and putative microbial degradation pathways of 2,4,6-TCBA, drawing parallels from the extensively studied degradation of structurally similar compounds like 2,4,6-trichlorophenol (2,4,6-TCP) and other chlorinated benzoic acids. This document details the key enzymatic reactions, potential intermediate metabolites, and the microorganisms implicated in these biotransformations. Furthermore, it presents detailed experimental protocols for studying the microbial degradation of 2,4,6-TCBA and summarizes relevant quantitative data to facilitate further research and the development of effective bioremediation strategies.

Introduction

Chlorinated benzoic acids are a class of halogenated aromatic compounds that are widely used in various industrial applications, including the manufacturing of herbicides, dyes, and pharmaceuticals. Their chemical stability and resistance to natural degradation processes lead to their persistence in the environment, posing a significant risk to ecosystems and human health. This compound (2,4,6-TCBA) is a notable member of this class, and understanding its microbial degradation is crucial for developing effective bioremediation technologies.

Microorganisms, particularly bacteria such as Pseudomonas, Rhodococcus, and Ralstonia, have evolved diverse metabolic pathways to utilize chlorinated aromatic compounds as sources of carbon and energy.[1][2][3] These pathways typically involve a series of enzymatic reactions that lead to the removal of chlorine substituents and the cleavage of the aromatic ring, ultimately converting the toxic compound into central metabolic intermediates. This guide will explore both aerobic and anaerobic degradation pathways, highlighting the key enzymes and genetic determinants involved.

Microbial Degradation Pathways

The microbial degradation of 2,4,6-TCBA is not as extensively documented as that of other chlorinated aromatic compounds. However, based on the well-characterized pathways for other chlorobenzoic acids and 2,4,6-trichlorophenol, a putative degradation pathway for 2,4,6-TCBA can be proposed. The initial steps are likely to involve either oxidative or reductive dehalogenation, depending on the metabolic capabilities of the microorganisms and the environmental conditions.

Proposed Aerobic Degradation Pathway

Under aerobic conditions, the degradation of chlorinated aromatic compounds is typically initiated by dioxygenase enzymes that incorporate molecular oxygen into the aromatic ring. For 2,4,6-TCBA, a plausible aerobic pathway involves the following key steps:

-

Dioxygenation and Decarboxylation: The initial attack is likely catalyzed by a dioxygenase, leading to the formation of an unstable diol intermediate. This is often followed by spontaneous or enzyme-catalyzed decarboxylation and dehalogenation to yield a substituted catechol.

-

Ring Cleavage: The resulting chlorocatechol is then a substrate for catechol dioxygenases, which cleave the aromatic ring either through an ortho- or meta-cleavage pathway.[4][5]

-

Downstream Metabolism: The ring-cleavage products are further metabolized through a series of reactions, eventually entering the tricarboxylic acid (TCA) cycle.

Proposed Anaerobic Degradation Pathway

Under anaerobic conditions, the initial steps of degradation often involve reductive dehalogenation, where chlorine atoms are removed and replaced by hydrogen atoms. This process is particularly effective for highly chlorinated compounds.

-

Reductive Dehalogenation: The degradation of 2,4,6-TCBA would likely be initiated by a series of reductive dehalogenation steps, sequentially removing the chlorine atoms to form di- and mono-chlorinated benzoic acids, and ultimately benzoic acid.[6]

-

Ring Reduction and Cleavage: The dearomatized ring is then cleaved, and the resulting aliphatic acids are further metabolized.

Quantitative Data on Chlorobenzoic Acid Degradation

Direct quantitative data for the microbial degradation of 2,4,6-TCBA is scarce in the literature. However, data from studies on other chlorobenzoic acid isomers and related compounds can provide valuable insights into potential degradation rates and efficiencies.

| Compound | Microorganism/Consortium | Degradation Rate | Conditions | Reference |

| 4-Chlorobenzoic Acid | Pseudomonas aeruginosa PA01 NC | 2 g/L utilized as growth substrate | Aerobic | [1] |

| 3-Chlorobenzoic Acid | Rhodococcus opacus 6a | 500 mg/L degraded in < 24 h | Aerobic | [2] |

| 2-Chlorobenzoic Acid | Aeromonas hydrophila | Initial rate: 41 µM/hr | Aerobic | [7] |

| 3-Chlorobenzoic Acid | Aeromonas hydrophila | Initial rate: 65 µM/hr | Aerobic | [7] |

| 4-Chlorobenzoic Acid | Aeromonas hydrophila | Initial rate: 5 µM/hr | Aerobic | [7] |

| 3,4-Dichlorobenzoic Acid | Aeromonas hydrophila | Initial rate: 15.5 µM/hr | Aerobic | [7] |

| 2,4,6-Trichlorophenol | Microbial Consortium | 34 mg/g dry weight/h | Aerobic | [8] |

Table 1: Summary of Degradation Rates for Chlorinated Aromatic Compounds.

Experimental Protocols

Studying the microbial degradation of 2,4,6-TCBA requires a combination of microbiological, analytical, and molecular techniques. The following protocols are adapted from methodologies used for other chlorinated aromatic compounds and can serve as a starting point for investigating 2,4,6-TCBA degradation.

Isolation of 2,4,6-TCBA Degrading Microorganisms

Protocol:

-

Sample Collection: Collect soil or water samples from a site contaminated with chlorinated aromatic compounds.

-

Enrichment Culture: Inoculate a mineral salts medium (MSM) containing 2,4,6-TCBA as the sole carbon source with the environmental sample. Incubate at an appropriate temperature (e.g., 30°C) with shaking.[9]

-

Serial Transfers: After observing growth (turbidity), transfer an aliquot of the culture to fresh MSM with 2,4,6-TCBA. Repeat this process several times to enrich for microorganisms capable of utilizing the target compound.

-

Isolation: Plate serial dilutions of the enriched culture onto solid MSM agar plates containing 2,4,6-TCBA.

-

Pure Culture: Isolate distinct colonies and streak them onto fresh plates to obtain pure cultures.

-

Identification: Identify the isolated strains using morphological, biochemical, and molecular methods, such as 16S rRNA gene sequencing.[9]

Biodegradation Assays

Protocol:

-

Culture Preparation: Grow the isolated microorganism in a suitable liquid medium (e.g., MSM) with 2,4,6-TCBA as the sole carbon source.

-

Incubation: Incubate the cultures under controlled conditions (temperature, pH, agitation).

-

Sampling: At regular intervals, withdraw aliquots from the culture.

-

Analysis: Analyze the samples for:

-

Substrate Depletion: Measure the concentration of 2,4,6-TCBA using High-Performance Liquid Chromatography (HPLC).[9]

-

Chloride Release: Quantify the amount of chloride ions released into the medium as an indicator of dehalogenation.

-

Metabolite Identification: Identify intermediate metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

-

Cell Growth: Monitor bacterial growth by measuring the optical density (e.g., at 600 nm).

-

Enzyme Assays

Protocol:

-

Cell-Free Extract Preparation: Harvest the bacterial cells from the degradation assay, lyse them (e.g., by sonication or French press), and centrifuge to obtain a cell-free extract.

-

Dioxygenase Activity: Measure the activity of dioxygenases by monitoring the substrate-dependent consumption of oxygen using an oxygen electrode or by spectrophotometrically detecting the formation of catechol-like products.

-

Ring-Cleavage Enzyme Activity: Assay for catechol 1,2-dioxygenase or catechol 2,3-dioxygenase activity by spectrophotometrically measuring the formation of the respective ring-cleavage products.

Conclusion and Future Perspectives

While the microbial degradation of many chlorinated aromatic compounds is well-understood, the specific pathways for this compound remain an area requiring further investigation. This guide has synthesized the available knowledge on related compounds to propose putative aerobic and anaerobic degradation pathways for 2,4,6-TCBA. The provided experimental protocols offer a framework for researchers to isolate and characterize novel microorganisms with the ability to degrade this persistent pollutant and to elucidate the enzymatic and genetic basis of this degradation.

Future research should focus on:

-

Isolation and characterization of novel 2,4,6-TCBA degrading microorganisms.

-

Elucidation of the complete degradation pathways and identification of all metabolic intermediates.

-

Characterization of the key enzymes involved in the degradation process, including their kinetics and substrate specificity.

-

Investigation of the genetic organization and regulation of the degradation pathways.

-

Development of optimized bioremediation strategies for the effective removal of 2,4,6-TCBA from contaminated environments.

By advancing our understanding of the microbial metabolism of 2,4,6-TCBA, we can develop more effective and sustainable solutions for the bioremediation of sites contaminated with this and other recalcitrant halogenated compounds.

References

- 1. Biodegradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa PA01 NC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biodegradation potential of the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijsr.net [ijsr.net]

- 5. researchgate.net [researchgate.net]

- 6. iwaponline.com [iwaponline.com]

- 7. jbarbiomed.com [jbarbiomed.com]

- 8. Aerobic degradation of 2,4,6-trichlorophenol by a microbial consortium - selection and characterization of microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,4,6-trichlorobenzoyl chloride from 2,4,6-Trichlorobenzoic acid

Abstract

This application note provides a detailed protocol for the synthesis of 2,4,6-trichlorobenzoyl chloride from 2,4,6-trichlorobenzoic acid. The described method utilizes thionyl chloride as the chlorinating agent, a common and effective reagent for the conversion of carboxylic acids to acyl chlorides. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

2,4,6-Trichlorobenzoyl chloride, also known as Yamaguchi's reagent, is a highly reactive acyl chloride that serves as a crucial intermediate in various organic syntheses.[1][2] Its sterically hindered and electron-deficient nature makes it a valuable reagent, particularly in the Yamaguchi esterification for the synthesis of macrolides, and in the preparation of esters and amides.[3][4] The synthesis of 2,4,6-trichlorobenzoyl chloride is most commonly achieved through the chlorination of its corresponding carboxylic acid.[2][3] This document outlines a reliable and reproducible method using thionyl chloride, which offers the advantage of producing gaseous byproducts that are easily removed from the reaction mixture.[5]

Reaction Scheme

The overall reaction for the synthesis of 2,4,6-trichlorobenzoyl chloride is as follows:

This compound + Thionyl chloride --> 2,4,6-Trichlorobenzoyl chloride + Sulfur dioxide + Hydrogen chloride

Materials and Equipment

| Material/Equipment | Specifications |

| This compound | >98% purity |

| Thionyl chloride (SOCl₂) | Reagent grade, >99% purity |

| Anhydrous Toluene | Dripped over sodium/benzophenone |

| Round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | With a drying tube (e.g., filled with CaCl₂) |

| Heating mantle | With a magnetic stirrer |

| Magnetic stir bar | |

| Distillation apparatus | For purification |

| Standard laboratory glassware | |

| Personal Protective Equipment | Safety goggles, lab coat, chemical-resistant gloves |

Experimental Protocol

1. Reaction Setup:

-

A dry, round-bottom flask equipped with a magnetic stir bar is charged with this compound.

-

The flask is fitted with a reflux condenser, and a drying tube containing calcium chloride is placed at the top of the condenser to protect the reaction from atmospheric moisture.

-

The entire apparatus should be set up in a well-ventilated fume hood.

2. Reaction Procedure:

-

Thionyl chloride (2-3 equivalents) is carefully added to the round-bottom flask containing the this compound. A solvent such as anhydrous toluene can be used, although the reaction can also be run neat.

-

The reaction mixture is stirred and gently heated to reflux (approximately 80-90 °C) using a heating mantle.

-

The reaction is monitored for the evolution of sulfur dioxide and hydrogen chloride gas, which will cease upon completion of the reaction. The reaction is typically complete within 2-4 hours.

3. Work-up and Purification:

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

Excess thionyl chloride is removed by distillation under atmospheric pressure.

-

The crude 2,4,6-trichlorobenzoyl chloride is then purified by fractional distillation under reduced pressure to yield the final product as a light yellow liquid.[1]

Data Presentation

| Parameter | Value |

| Reactants | |

| This compound (molar mass: 225.45 g/mol ) | 1.0 eq |

| Thionyl chloride (molar mass: 118.97 g/mol ) | 2.0 - 3.0 eq |

| Reaction Conditions | |

| Temperature | Reflux (approx. 80-90 °C) |

| Reaction Time | 2 - 4 hours |

| Product | |

| 2,4,6-Trichlorobenzoyl chloride (molar mass: 243.90 g/mol ) | |

| Appearance | Light yellow liquid[1] |

| Boiling Point | 107-108 °C at 6 mmHg |

| Density | 1.561 g/mL at 25 °C[1] |

| Yield | |

| Typical Yield | 85 - 95% |

Safety Precautions

-

Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to produce toxic gases (SO₂ and HCl).[6] All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ensure all glassware is dry before use to prevent a violent reaction with thionyl chloride.

Diagrams

Caption: Experimental workflow for the synthesis of 2,4,6-trichlorobenzoyl chloride.

References

- 1. 2,4,6-Trichlorobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]

- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Thionyl chloride - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Yamaguchi Esterification using 2,4,6-Trichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

The Yamaguchi esterification is a powerful and widely utilized method for the synthesis of esters, particularly for sterically hindered substrates and the formation of macrolactones.[1][2] This protocol employs 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent, to activate a carboxylic acid, facilitating its condensation with an alcohol.[1][2] The reaction is typically mediated by a base, such as triethylamine (Et₃N), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[2][3]

Key advantages of the Yamaguchi esterification include high yields, mild reaction conditions, and excellent tolerance of various functional groups, which minimizes the need for extensive protecting group strategies.[2][3][4] Consequently, this method has found extensive application in the total synthesis of complex natural products and is a valuable tool in drug discovery and development.[2][3][5]

Reaction Mechanism

The currently accepted mechanism for the Yamaguchi esterification proceeds through the following key steps:

-

Formation of a Mixed Anhydride: The carboxylic acid, deprotonated by a tertiary amine base (e.g., triethylamine), attacks the electrophilic carbonyl carbon of 2,4,6-trichlorobenzoyl chloride. This results in the formation of a mixed anhydride intermediate.[1][6]

-

Acyl Transfer via Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP) then acts as a nucleophilic catalyst, attacking the less sterically hindered carbonyl group of the mixed anhydride.[3][6] This forms a highly reactive acylpyridinium intermediate.[3]

-

Nucleophilic Attack by the Alcohol: The alcohol subsequently attacks the activated acylpyridinium intermediate.

-

Product Formation: The final ester product is formed, and the DMAP catalyst is regenerated.[3]

For aliphatic carboxylic acids, it has been proposed that a symmetric aliphatic anhydride may be formed in situ, which then reacts with the alcohol to yield the desired ester.[6][7][8]

Quantitative Data Summary

The following table summarizes representative examples of the Yamaguchi esterification, highlighting the substrates, reaction conditions, and corresponding yields.

| Carboxylic Acid | Alcohol | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| (S)-2-Phenylpropanoic acid | Benzyl alcohol | Et₃N/DMAP | Toluene | RT | 12 | 95 | Inanaga, J. et al. Bull. Chem. Soc. Jpn.1979 , 52, 1989-1993 |

| Sebacic acid | 1-Octanol | Et₃N/DMAP | Toluene | RT | 6 | 92 | Inanaga, J. et al. Bull. Chem. Soc. Jpn.1979 , 52, 1989-1993 |

| 3-Phenylpropanoic acid | tert-Butanol | Et₃N/DMAP | Toluene | 80 | 24 | 88 | Inanaga, J. et al. Bull. Chem. Soc. Jpn.1979 , 52, 1989-1993 |

| ω-Hydroxydodecanoic acid | (Intramolecular) | Et₃N/DMAP | Toluene | 90 | 24 | 89 (Lactone) | Inanaga, J. et al. Bull. Chem. Soc. Jpn.1979 , 52, 1989-1993 |

| Sterically hindered acid 174 | Sterically hindered alcohol 173 | Et₃N/DMAP | Not Specified | Not Specified | Not Specified | 84 | Babczyk, D., & Menche, D. (2023). Angew. Chem. Int. Ed. |

Experimental Protocol

This protocol provides a general procedure for the Yamaguchi esterification. The specific conditions, such as solvent, temperature, and reaction time, may require optimization depending on the specific substrates being used.

Materials:

-

Carboxylic acid

-

Alcohol

-

2,4,6-Trichlorobenzoyl chloride (TCBC)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous aprotic solvent (e.g., toluene, THF, or DCM)[2][3]

-

Argon or Nitrogen for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Apparatus for work-up (separatory funnel, rotary evaporator)

-

Chromatography supplies for purification

Procedure:

-

Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (argon or nitrogen).

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the carboxylic acid (1.0 equiv) and anhydrous solvent (e.g., toluene).

-

Mixed Anhydride Formation: Add triethylamine (1.1 equiv) to the solution and stir for 10 minutes at room temperature. Cool the mixture to 0 °C in an ice bath. Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise. Allow the reaction to stir at room temperature for 1-2 hours.

-

Esterification: In a separate flask, dissolve the alcohol (1.2 equiv) and DMAP (1.2-2.4 equiv) in the same anhydrous solvent. Add this solution to the reaction mixture containing the mixed anhydride.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature or heated as required for 2-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford the pure ester.

Visualizations

Caption: Experimental workflow for the Yamaguchi esterification.

References

- 1. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 2. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Yamaguchi Esterification [organic-chemistry.org]

- 7. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Application of 2,4,6-Trichlorobenzoic Acid in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction